2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide is an organic compound known for its intriguing chemical structure and diverse range of applications. This compound finds relevance in various fields, including synthetic chemistry, medicinal chemistry, and industrial applications, thanks to its unique molecular framework that enables diverse chemical reactivity.
Scientific Research Applications
2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide has several scientific applications:
Chemistry: : Used as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Potentially used in the development of pharmaceuticals due to its unique pharmacophore.
Industry: : Applied in the synthesis of materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide typically involves several key steps:
Initial Formation: : Synthesis generally starts with the preparation of the core dihydropyrimidinone structure, often achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea.
Introduction of Benzylthio Group:
Acetamide Group Addition:
Industrial Production Methods
For industrial-scale production, optimization of the synthesis process is crucial. Methods may include:
Batch Reactors: : Utilizing batch reactors to ensure precise control over reaction parameters.
Flow Chemistry: : Employing flow chemistry techniques for continuous production, enhancing efficiency and scalability.
Catalysis: : Using catalysts to improve reaction rates and yields, potentially involving transition metal catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound exhibits a variety of chemical reactions due to its diverse functional groups:
Oxidation: : Possible oxidation at the thioether group to form sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups to form corresponding alcohols.
Substitution: : Electrophilic or nucleophilic substitution reactions at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids for oxidation reactions.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reductions.
Substitution Reagents: : Halides, nitriles, and other electrophiles or nucleophiles.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives depending on the reacting electrophile or nucleophile.
Comparison with Similar Compounds
Uniqueness
Compared to other dihydropyrimidinone derivatives, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(1-phenylethyl)acetamide stands out due to its distinctive benzylthio and phenylethyl groups, which confer unique chemical and biological properties.
Similar Compounds
Thioether Analogues: : Compounds with similar thioether functionalities.
Dihydropyrimidinone Derivatives: : Other derivatives of dihydropyrimidinone with varying substituents.
Acetamide Containing Compounds: : Analogous compounds containing the acetamide functional group.
This overview covers the essential aspects of this compound, providing insights into its synthesis, reactions, applications, and comparisons with similar compounds. Anything else you need to dive into?
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15(17-10-6-3-7-11-17)22-19(25)12-18-13-20(26)24-21(23-18)27-14-16-8-4-2-5-9-16/h2-11,13,15H,12,14H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGRWOWYPLRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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